molecular formula C14H11FO2 B1440900 2-Fluoro-4-(3-methylphenyl)benzoic acid CAS No. 1183946-65-7

2-Fluoro-4-(3-methylphenyl)benzoic acid

Cat. No. B1440900
M. Wt: 230.23 g/mol
InChI Key: NJNUTPBGWJQWOD-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(3-methylphenyl)benzoic acid” is a chemical compound with the IUPAC name 3’-fluoro-4’-methyl [1,1’-biphenyl]-2-carboxylic acid . It has a molecular weight of 230.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11FO2/c1-9-6-7-10 (8-13 (9)15)11-4-2-3-5-12 (11)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates the presence of a fluoro group and a methyl group on the phenyl ring of the benzoic acid.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.24 g/mol . Other physical and chemical properties specific to “2-Fluoro-4-(3-methylphenyl)benzoic acid” are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, highlighting the use of diazotization and cross-coupling reactions. This process showcases the broader utility of fluoro-benzoic acid derivatives in synthesizing compounds with significant pharmacological properties (Qiu et al., 2009).

Fluorescent Chemosensors

  • The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol compounds for detecting various analytes, including metal ions and anions. This review underscores the importance of benzoic acid derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Roy, 2021).

Environmental Degradation and Advanced Oxidation Processes

  • A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs), demonstrating the utility of benzoic acid derivatives in understanding the degradation pathways and by-products of pharmaceutical compounds, with implications for environmental safety and pollution control (Qutob et al., 2022).

Benzoxaboroles in Biomedical Applications

  • A review covering the synthesis, properties, and applications of benzoxaboroles, highlighting their biological activity and potential in clinical trials as therapeutic agents. This suggests the potential of benzoic acid derivatives in contributing to the development of new medications with broad applications (Adamczyk-Woźniak et al., 2009).

Benzoic Acid as Food and Feed Additives

  • A study on the use of benzoic acid as an antibacterial and antifungal preservative, exploring its role in promoting gut functions and health. This indicates the importance of benzoic acid derivatives in food safety and animal health (Mao et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound suggests that it should be handled with care . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNUTPBGWJQWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681176
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-methylphenyl)benzoic acid

CAS RN

1183946-65-7
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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